
Diethanolamine myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine myristate is an organic compound formed by the reaction of diethanolamine and myristic acid. Diethanolamine is a secondary amine and a diol, while myristic acid is a saturated fatty acid. The resulting compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethanolamine myristate is synthesized through the reaction of diethanolamine with myristic acid. The reaction typically involves heating myristic acid with diethanolamine in the presence of a catalyst. The process can be summarized as follows:
Reactants: Diethanolamine and myristic acid.
Catalyst: Commonly used catalysts include sodium methoxide.
Reaction Conditions: The mixture is heated to a temperature range of 120-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. Molecular distillation is often employed to purify the product and remove any unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and esters.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and esters.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethanolamine myristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in cosmetics, shampoos, and conditioners as an emulsifying agent and surfactant
Mécanisme D'action
The mechanism of action of diethanolamine myristate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and uptake of various substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethanolamine laurate
- Diethanolamine palmitate
- Diethanolamine stearate
Comparison
Diethanolamine myristate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct properties compared to other diethanolamine fatty acid derivatives. For example, diethanolamine laurate (derived from lauric acid) has a shorter fatty acid chain, resulting in different surfactant properties and applications .
Propriétés
Numéro CAS |
53404-39-0 |
|---|---|
Formule moléculaire |
C18H39NO4 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2 |
Clé InChI |
FUQCJMSCGSVFNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




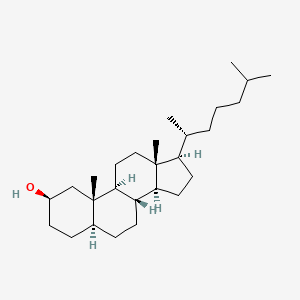

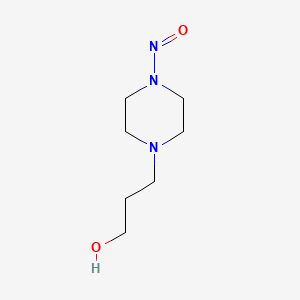
![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
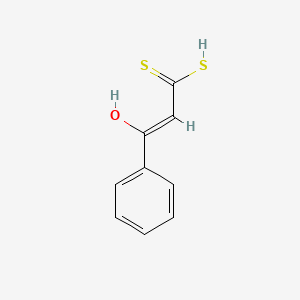

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
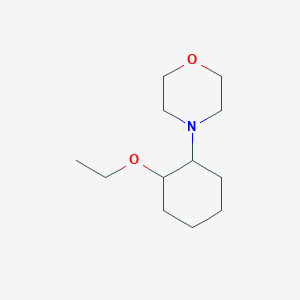
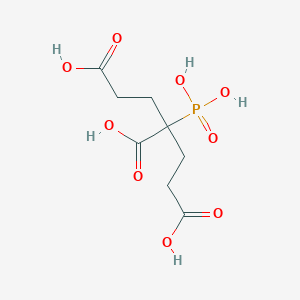

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
